Lipophilicity Advantage Over 3-Methylcatechol
The target compound exhibits a computed LogP value of 3.28 [1], which is substantially higher than that of its unmasked analog, 3-methylcatechol, which has a predicted LogP of approximately 1.1 [2]. This quantitative difference reflects the significant increase in hydrophobicity conferred by the benzyl protecting group, impacting compound behavior in both synthetic and biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.28 (calculated) |
| Comparator Or Baseline | 3-Methylcatechol: ~1.1 (calculated) |
| Quantified Difference | ~2.18 log units (approximately 150-fold increase in partition coefficient) |
| Conditions | Computed property (in silico prediction) |
Why This Matters
For applications involving reversed-phase chromatography or membrane permeability assays, this marked difference in LogP dictates distinct retention times and bioavailability potential, making generic substitution analytically and functionally invalid.
- [1] YYBYY. 2-benzyloxy-3-methylphenol. CAS 150710-99-9. Available from: https://www.yybyy.com/cas/150710-99-9.html View Source
- [2] PubChem. 3-Methylcatechol. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylcatechol View Source
